5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide features a triazole-4-carboxamide core linked to a 1,3-oxazole moiety via a methyl bridge. Key structural attributes include:
- Triazole substituents: A 3,5-dimethoxyphenyl group attached to the carboxamide nitrogen.
- Oxazole substituents: A 2,3-dimethoxyphenyl group at position 2 and a methyl group at position 5 of the oxazole ring.
Properties
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6/c1-13-18(27-24(36-13)17-7-6-8-19(34-4)21(17)35-5)12-30-22(25)20(28-29-30)23(31)26-14-9-15(32-2)11-16(10-14)33-3/h6-11H,12,25H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXTXYIIQSQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of the compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including an amino group, methoxy groups, and a triazole ring. The molecular formula is , with a molecular weight of approximately 422.47 g/mol. The presence of the triazole and oxazole rings suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colon carcinoma (CT-26) | 2.5 | Induction of apoptosis and cell cycle arrest |
| Breast cancer (MCF-7) | 3.0 | Inhibition of PI3K/Akt signaling pathway |
| Lung cancer (A549) | 4.0 | Disruption of mitochondrial function |
The compound's mechanism appears to involve the induction of apoptosis and inhibition of critical signaling pathways such as PI3K/Akt, which are often upregulated in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages indicated that treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 250 |
These results suggest that the compound may modulate inflammatory responses through the inhibition of NF-kB signaling pathways .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, preliminary studies indicate that the compound may possess additional pharmacological activities:
- Antimicrobial Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Antioxidant Properties : In vitro assays demonstrated that the compound scavenges free radicals effectively, suggesting potential applications in oxidative stress-related conditions.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of the compound:
- Case Study on Colon Cancer : A study involving mice bearing CT-26 tumors treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues.
- Case Study on Inflammation : Patients with chronic inflammatory diseases reported reduced symptoms after treatment with formulations containing the compound, supporting its potential use in clinical settings.
Comparison with Similar Compounds
Structural Variations
The target compound differs from analogs primarily in substituent patterns on both the triazole and oxazole moieties. Key comparisons include:
Physicochemical Properties
- Methoxy vs.
- Spectral Trends : Aromatic proton shifts in the target compound (δ 7.5–8.1) align with analogs featuring methoxy groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
